molecular formula C9H8F3NO B2836960 1,1,1-Trifluoro-3-phenylacetone oxime CAS No. 348-73-2

1,1,1-Trifluoro-3-phenylacetone oxime

Cat. No.: B2836960
CAS No.: 348-73-2
M. Wt: 203.164
InChI Key: UKDFYZOIGYLVCH-JYRVWZFOSA-N
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Description

1,1,1-Trifluoro-3-phenylacetone oxime (synonym: 3'-(Trifluoromethyl)acetophenone Oxime, CAS Catalogue #T790570) is a fluorinated oxime derivative used exclusively in scientific research and development . Its structure features a trifluoromethyl group attached to an acetophenone backbone, with an oxime functional group (=N-OH) at the ketone position.

Properties

IUPAC Name

(NZ)-N-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c10-9(11,12)8(13-14)6-7-4-2-1-3-5-7/h1-5,14H,6H2/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDFYZOIGYLVCH-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/O)/C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-phenylacetone oxime can be synthesized through the reaction of 1,1,1-trifluoro-3-phenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:

1,1,1-Trifluoro-3-phenylacetone+Hydroxylamine Hydrochloride1,1,1-Trifluoro-3-phenylacetone oxime+HCl\text{1,1,1-Trifluoro-3-phenylacetone} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{HCl} 1,1,1-Trifluoro-3-phenylacetone+Hydroxylamine Hydrochloride→1,1,1-Trifluoro-3-phenylacetone oxime+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-phenylacetone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: The oxime group can be reduced to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 1,1,1-trifluoro-3-phenylacetone nitroso compound.

    Reduction: Formation of 1,1,1-trifluoro-3-phenylacetone amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-phenylacetone oxime has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds.

    Biology: Potential use in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-phenylacetone oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Thermal Stability and Crystallization

  • Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole): These tetrazole-based oximes decompose at 288.7 °C and 247.6 °C, respectively, with stability attributed to extensive hydrogen bonding between molecules . However, its phenyl group may contribute to stabilization via π-π stacking rather than hydrogen bonding, a hypothesis requiring experimental validation.

Structural and Functional Group Analysis

Substituent Effects

  • Trifluoromethyl Group: The -CF₃ group in 1,1,1-Trifluoro-3-phenylacetone oxime enhances electronegativity and metabolic stability compared to non-fluorinated analogs. For example, 3-Chloro-1,1,1-trifluoroacetone () shares the trifluoroacetone backbone but lacks the oxime and phenyl groups, highlighting how functional groups dictate reactivity and applications.
  • Phenyl vs. Tetrazole Rings : Tetrazole-based oximes () prioritize hydrogen bonding for stability, whereas the phenyl group in the target compound may rely on hydrophobic interactions or steric effects.

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